molecular formula C8H15KO2 B1261043 Potassium octanoate CAS No. 764-71-6

Potassium octanoate

Cat. No.: B1261043
CAS No.: 764-71-6
M. Wt: 182.3 g/mol
InChI Key: RLEFZEWKMQQZOA-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium octanoate can be synthesized through the reaction of octanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, where octanoic acid is neutralized by potassium hydroxide to form this compound and water:

C8H16O2+KOHC8H17KO2+H2O\text{C8H16O2} + \text{KOH} \rightarrow \text{C8H17KO2} + \text{H2O} C8H16O2+KOH→C8H17KO2+H2O

Another method involves the reaction of octanoic acid with potassium bicarbonate, producing this compound, carbon dioxide, and water:

C8H16O2+KHCO3C8H17KO2+CO2+H2O\text{C8H16O2} + \text{KHCO3} \rightarrow \text{C8H17KO2} + \text{CO2} + \text{H2O} C8H16O2+KHCO3→C8H17KO2+CO2+H2O

Industrial Production Methods: In industrial settings, this compound is produced by reacting octanoic acid with potassium hydroxide in large reactors. The reaction mixture is then purified through filtration and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Potassium octanoate undergoes various chemical reactions, including:

    Neutralization: Reacts with acids to form octanoic acid and the corresponding potassium salt.

    Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

    Oxidation: Can be oxidized to form higher carboxylic acids or ketones under specific conditions.

Common Reagents and Conditions:

    Acids: Hydrochloric acid, sulfuric acid.

    Alcohols: Methanol, ethanol.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products Formed:

Mechanism of Action

The mechanism of action of potassium octanoate involves its interaction with cellular membranes and enzymes. It is known to inhibit prostaglandin synthesis, thereby reducing inflammation. This compound also affects lipid metabolism by lowering serum cholesterol and triglyceride levels. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Potassium octanoate is similar to other medium-chain fatty acid salts, such as:

    Sodium Octanoate: Similar in structure and properties but uses sodium instead of potassium.

    Potassium Caproate: A shorter-chain fatty acid salt with similar applications but different chain length.

    Potassium Decanoate: A longer-chain fatty acid salt with similar applications but different chain length.

Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophilic and lipophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent .

Properties

IUPAC Name

potassium;octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.K/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEFZEWKMQQZOA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124-07-2 (Parent)
Record name Potassium octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9052507
Record name Potassium octanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Octanoic acid, potassium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

764-71-6
Record name Potassium octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, potassium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium octanoate
Source European Chemicals Agency (ECHA)
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Record name POTASSIUM OCTANOATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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